ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors such as hydrazines and diketones under acidic or basic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction using p-tolyl chloride and a Lewis acid catalyst like aluminum chloride.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Amidation: The amidation step involves reacting the intermediate with ethyl 2-aminobenzoate under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, forming corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazine core, potentially leading to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
- p-Toluic acid or p-tolualdehyde.
Reduction: Dihydro derivatives of the pyrazolo[1,5-a]pyrazine core.
Substitution: Various amides or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The pyrazolo[1,5-a]pyrazine core is known for its biological activity, making this compound a candidate for drug discovery and development. It can be used in the synthesis of potential pharmaceuticals targeting various diseases.
Medicine
In medicinal chemistry, this compound could be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Its structure allows for modifications that can enhance its biological activity and selectivity.
Industry
In the material science industry, derivatives of this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine core can interact with active sites of enzymes, potentially inhibiting their activity. The p-tolyl group can enhance binding affinity through hydrophobic interactions, while the ester and amide functionalities can participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate: Similar structure but with a phenyl group instead of a p-tolyl group.
Ethyl 2-(2-(4-oxo-2-(m-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate: Similar structure but with an m-tolyl group.
Uniqueness
Ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups allows for unique interactions with molecular targets, potentially leading to distinct pharmacological profiles.
Biological Activity
Ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is a complex organic compound notable for its unique structural features, including a pyrazolo[1,5-a]pyrazine framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antitumor and antimicrobial properties. The intricate structure suggests a diverse range of interactions with biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is C_{20}H_{22}N_{4}O_{3}, with a molecular weight of approximately 486.55 g/mol. Its structure includes an ethyl ester, an acetamido group, and a pyrazinone moiety, which are pivotal for its biological activity.
Biological Activity Overview
Compounds containing the pyrazolo[1,5-a]pyrazine structure have been reported to exhibit various biological activities:
- Antitumor Activity : Research indicates that derivatives of pyrazolo compounds can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.
- Antimicrobial Properties : The presence of the pyrazolo structure has been linked to enhanced antimicrobial activity against various pathogens.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals its unique biological profile:
Compound Name | Structure Characteristics | Biological Activity | Uniqueness |
---|---|---|---|
Ethyl 4-(2-acetamido-benzoyl)-pyrimidine | Contains pyrimidine instead of pyrazine | Antitumor activity | Lacks the unique pyrazino structure |
3-Methyl-pyrazolo[1,5-a]pyrimidine | Methyl substitution on pyrazole | Antimicrobial properties | Simpler structure with less complexity |
Pyrazolo[3,4-d]pyrimidine Derivatives | Different heterocyclic framework | CDK inhibition | Different scaffold leading to varied biological profiles |
This table highlights how the unique combination of structural elements in this compound contributes to its distinctive biological activity profile compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various pyrazolo derivatives. For instance:
- Anticancer Studies : A study demonstrated that pyrazolo derivatives showed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to their ability to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways.
- Antimicrobial Evaluation : Another research effort evaluated the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent inhibitory effects on bacterial growth.
- Kinase Inhibition Studies : Some derivatives have been shown to inhibit kinases involved in cancer progression. These findings suggest that this compound may share similar mechanisms.
Properties
CAS No. |
941963-84-4 |
---|---|
Molecular Formula |
C24H22N4O4 |
Molecular Weight |
430.464 |
IUPAC Name |
ethyl 2-[[2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H22N4O4/c1-3-32-24(31)18-6-4-5-7-19(18)25-22(29)15-27-12-13-28-21(23(27)30)14-20(26-28)17-10-8-16(2)9-11-17/h4-14H,3,15H2,1-2H3,(H,25,29) |
InChI Key |
NZAFXUUEDAGOES-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O |
solubility |
not available |
Origin of Product |
United States |
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